Calcium iodide xhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

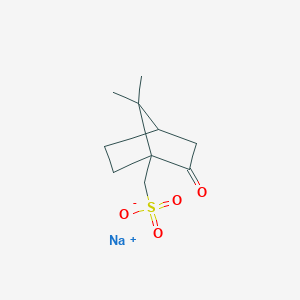

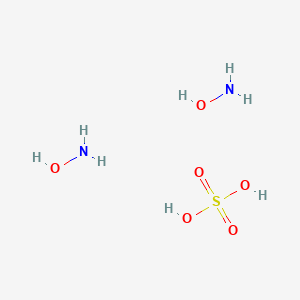

Calcium iodide hydrate, also known as Calcium iodide xhydrate, is a compound with the linear formula CaI2·xH2O . It is used in the preparation of complex used in polymerization and hydroamination as well as serving as a matrix for luminescent materials . It is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as: Ca + I2 → CaI2 . It can also be prepared from calcium carbonate or calcium oxide with hydrochloric acid .Molecular Structure Analysis

The molecular formula of Calcium iodide hydrate is CaH2I2O . The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . The InChI key is XIRQETYMJRSWOH-UHFFFAOYSA-L .Chemical Reactions Analysis

Calcium iodide reacts with sulfuric acid to form hydrogen iodide and anhydrite . The chemical equation for this reaction is: CaI2 + H2SO4 → 2HI + CaSO4 . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .Physical And Chemical Properties Analysis

Calcium iodide is highly soluble in water and also dissolves in other polar solvents such as ethanol, methanol, and acetone . It is a hygroscopic compound, meaning it readily absorbs moisture from the surrounding environment . Its melting point is 779 degrees C .Applications De Recherche Scientifique

Polymerization

Calcium iodide hydrate is used in the preparation of complex compounds that are used in polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

Hydroamination

This compound also finds use in hydroamination . Hydroamination is the process where an N-H bond is added across a carbon-carbon multiple bond. It’s a valuable method for the synthesis of amines.

Luminescent Materials

Calcium iodide hydrate serves as a matrix for luminescent materials . Luminescent materials are substances that emit light when excited by an external source, such as ultraviolet or visible light. These materials are used in a wide range of applications, including lighting, displays, and sensors.

Inorganic Salts

As an inorganic salt, calcium iodide hydrate is used in various chemical reactions . Inorganic salts are used in a variety of industries, including agriculture, medicine, and manufacturing.

Alkaline Earth Metal Salts

Calcium iodide hydrate is an alkaline earth metal salt . These salts are often used in the production of ceramics, glass, electronics, and in the removal of hardness from water.

Research Use

This compound is often used in research settings . Its properties make it useful in a variety of experimental contexts, from testing chemical reactions to studying its effects on biological systems.

Mécanisme D'action

Target of Action

Calcium iodide hydrate, also known as calcium diiodide hydrate, is an ionic compound of calcium and iodine

Mode of Action

Calcium iodide hydrate is highly soluble in water . When dissolved, it dissociates into calcium ions (Ca^2+) and iodide ions (I^-). The calcium ions can interact with various biological molecules, while the iodide ions can serve as a source of iodine .

Biochemical Pathways

Iodine is essential for the synthesis of thyroid hormones .

Pharmacokinetics

The iodide ions are likely to be taken up by the thyroid gland for hormone synthesis .

Result of Action

The result of calcium iodide hydrate’s action depends on its application. For instance, it is used in photography due to its properties . In cat food, it serves as a source of iodine . In the body, calcium and iodide ions can participate in various biological processes as mentioned above.

Action Environment

The action of calcium iodide hydrate can be influenced by various environmental factors. For example, its solubility increases with temperature . Also, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Safety and Hazards

Calcium iodide hydrate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

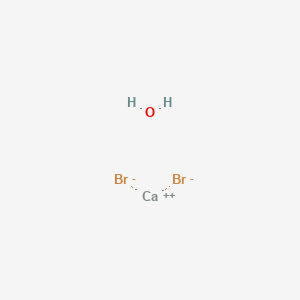

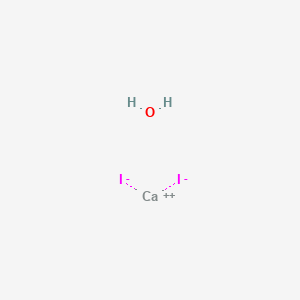

Relevant Papers A paper titled “Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O” discusses the growth of single crystals of calcium iodide hydrates from their aqueous solutions at and below room temperature .

Propriétés

IUPAC Name |

calcium;diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.